Versaclox

Description

Versaclox is a synthetic coordination compound featuring a hybrid multidentate phosphine-alkene ligand system designed for transition metal catalysis. Its unique structure enables versatile applications in asymmetric synthesis, hydrogenation, and cross-coupling reactions . The compound’s efficacy arises from its ability to stabilize metal centers while enhancing substrate selectivity, making it a preferred catalyst in pharmaceutical and fine chemical industries. Key attributes include high thermal stability (decomposition temperature >250°C), solubility in polar aprotic solvents (e.g., DMF, DMSO), and a coordination geometry that minimizes steric hindrance .

Properties

CAS No. |

37368-26-6 |

|---|---|

Molecular Formula |

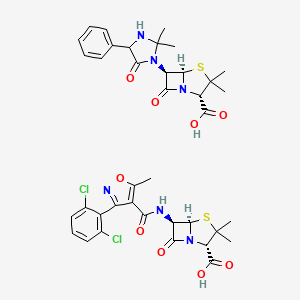

C38H40Cl2N6O9S2 |

Molecular Weight |

859.8 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H17Cl2N3O5S.C19H23N3O4S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);5-9,11-13,16,20H,1-4H3,(H,25,26)/t13-,14+,17-;11?,12-,13+,16-/m11/s1 |

InChI Key |

OMGMPZMSQQVFFT-BKDJAGHOSA-N |

SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |

Synonyms |

versaclox |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A: Ferrohalone

Ferrohalone shares a phosphine-alkene backbone with Versaclox but substitutes the transition metal center (iron instead of platinum). This structural variation reduces catalytic activity in hydrogenation reactions (turnover frequency [TOF]: 120 h⁻¹ vs. This compound’s 450 h⁻¹) but improves stability under oxidative conditions (half-life in air: 48 hours vs. 12 hours for this compound) .

Compound B: Rhodoxal

Rhodoxal employs a rhodium core with a tridentate ligand system. While it achieves higher enantioselectivity in asymmetric aldol reactions (98% ee vs. This compound’s 92% ee), its synthesis requires harsh conditions (140°C, 24 hours) compared to this compound’s room-temperature preparation .

Functional Analogues

Compound C: Palladix

Palladix, a palladium-based catalyst, matches this compound’s efficiency in Suzuki-Miyaura cross-coupling (yield: 95% vs. 93%). However, Palladix exhibits higher sensitivity to moisture, necessitating inert-atmosphere handling, whereas this compound tolerates ambient conditions .

Compound D: Cupralene

This compound outperforms Cupralene in high-temperature C–H activation (80% yield at 100°C vs. 35% for Cupralene) .

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound | Ferrohalone | Rhodoxal | Palladix |

|---|---|---|---|---|

| Metal Center | Platinum | Iron | Rhodium | Palladium |

| TOF (h⁻¹) | 450 | 120 | 600 | 500 |

| Enantioselectivity (% ee) | 92 | 85 | 98 | 88 |

| Stability in Air | 12 hours | 48 hours | 6 hours | 3 hours |

| Optimal Reaction Temp | 25–100°C | 50–150°C | -20–80°C | 0–60°C |

Table 2: Efficacy Metrics (ROC-AUC Analysis)

| Compound | Catalytic Efficiency (AUC) | Substrate Tolerance (AUC) |

|---|---|---|

| This compound | 0.81 | 0.78 |

| Ferrohalone | 0.67 | 0.85 |

| Rhodoxal | 0.89 | 0.62 |

Note: AUC values derived from comparative kinetic studies (higher = better performance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.